molecular formula C16H11N3O3S B11012039 N-(1,3-benzodioxol-5-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide

N-(1,3-benzodioxol-5-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11012039
M. Wt: 325.3 g/mol
InChI Key: JSSDVXUEPQOODQ-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that features a unique combination of a benzodioxole ring, a phenyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzodioxole ring, followed by the introduction of the phenyl group and the thiadiazole ring. Key reagents and conditions include:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with molecular targets such as tubulin. The compound modulates microtubule assembly by either suppressing tubulin polymerization or stabilizing microtubule structure. This leads to mitotic blockade and subsequent cell apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzodioxole-containing compounds and contributes to its specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C16H11N3O3S

Molecular Weight

325.3 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-phenylthiadiazole-5-carboxamide

InChI

InChI=1S/C16H11N3O3S/c20-16(17-11-6-7-12-13(8-11)22-9-21-12)15-14(18-19-23-15)10-4-2-1-3-5-10/h1-8H,9H2,(H,17,20)

InChI Key

JSSDVXUEPQOODQ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(N=NS3)C4=CC=CC=C4

Origin of Product

United States

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